molecular formula C18H29N7O7 B10847296 c[-Arg-Gly-Asp-Acpca34-]

c[-Arg-Gly-Asp-Acpca34-]

Cat. No.: B10847296
M. Wt: 455.5 g/mol
InChI Key: CFCPTSHVAOVLJR-HTFCKZLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[-Arg-Gly-Asp-Acpca34-] is a synthetic cyclic peptide containing the canonical integrin-binding RGD (Arg-Gly-Asp) motif. The compound is structurally characterized by cyclization via an aminocyclopentane carboxylic acid (Acpca) residue at position 34, which enhances conformational rigidity and proteolytic stability compared to linear RGD peptides . Its primary mechanism of action involves competitive inhibition of integrin receptors, particularly integrin αvβ3, which plays a critical role in angiogenesis, tumor metastasis, and platelet aggregation . The compound exhibits an IC50 of 35.6 nM against integrin β3, as demonstrated in competitive binding assays . This positions it as a mid-potency candidate among synthetic RGD-based integrin inhibitors.

Properties

Molecular Formula

C18H29N7O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(1S,4S,10S,13S,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

CFCPTSHVAOVLJR-HTFCKZLJSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O

Canonical SMILES

C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Cyclic RGD peptides are optimized for integrin binding affinity and metabolic stability. Below is a comparative analysis of c[-Arg-Gly-Asp-Acpca34-] with structurally related analogs (Table 1):

Table 1: Comparative IC50 Values of Cyclic RGD Peptides Targeting Integrin β3

Compound Structure Modifications IC50 (nM) Source
c[-Arg-Gly-Asp-Acpca34-] Cyclized via Acpca34 35.6
c[-Arg-Gly-Asp-Acpca32-] Cyclized via Acpca32 1.5
c[-Arg-Gly-Asp-Acpca35-] Cyclized via Acpca35 7.2
c[-Arg-Gly-Asp-Acpca36-] Cyclized via Acpca36 5.6
C(RGDfMeF) Trifluoromethyl modification 19.75
RGDechi Linear peptide with extended motif 880
Key Observations

Positional Effects of Acpca Residues :

  • The Acpca32 variant (IC50 = 1.5 nM) exhibits ~24-fold higher potency than c[-Arg-Gly-Asp-Acpca34-], suggesting that the position of cyclization critically influences integrin binding. This may arise from conformational constraints that better mimic the RGD loop in native ligands like fibronectin .
  • Similarly, Acpca35 and Acpca36 variants show superior activity (IC50 = 7.2 and 5.6 nM, respectively), indicating that shorter ring sizes or altered backbone angles enhance receptor engagement .

Fluorinated Modifications :

  • C(RGDfMeF), which incorporates a trifluoromethyl group, achieves an IC50 of 19.75 nM, outperforming c[-Arg-Gly-Asp-Acpca34-]. Fluorination likely enhances hydrophobic interactions with integrin β3's MIDAS (metal ion-dependent adhesion site) domain .

Linear vs. Cyclic Peptides :

  • The linear peptide RGDechi (IC50 = 880 nM) is ~25-fold less potent than c[-Arg-Gly-Asp-Acpca34-], underscoring the importance of cyclization in stabilizing the bioactive conformation .

Comparison with Natural Disintegrins

Natural disintegrins, such as GBV-Ⅳ4 from Gloydius brevicaudus venom, also target RGD-dependent integrins but differ structurally. GBV-Ⅳ4 (7.4 kDa) inhibits ADP-induced platelet aggregation with an IC50 of 0.339 μg·mL⁻¹ (~45 nM assuming molecular weight ≈7,442 Da) . While comparable in potency to synthetic cyclic peptides, its larger size and multi-domain structure limit tissue penetration, making synthetic analogs more suitable for systemic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.